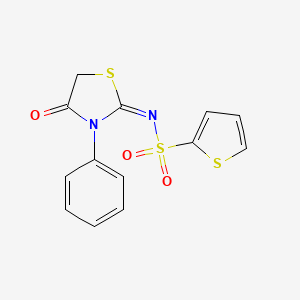

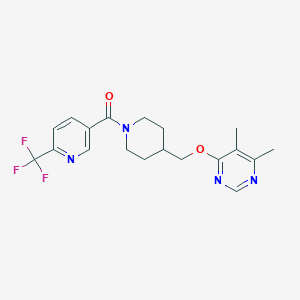

![molecular formula C14H18N4O4S B2394299 3-乙基-8-(吡啶-3-基磺酰基)-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 941880-78-0](/img/structure/B2394299.png)

3-乙基-8-(吡啶-3-基磺酰基)-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-Ethyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of the 2,8-diazaspiro[4.5]decan-1-one family . It exhibits diverse properties, making it valuable for various applications such as drug discovery, catalysis, and material synthesis.

Synthesis Analysis

The synthesis of this compound involves a series of steps. A virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis

The molecular structure of this compound is derived from the 2,8-diazaspiro[4.5]decan-1-one family . Systematic exploration of the structure-activity relationship through the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l led to the discovery of the superior derivative compound .Chemical Reactions Analysis

The compound is known to exhibit potent inhibitory activity against RIPK1, a key form of programmed lytic cell death . It blocks the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .科学研究应用

合成和生物活性

血清素受体亲和力: Obniska 等人 (2006) 的一项研究重点关注 N-[(4-芳基哌嗪-1-基)-烷基]-2-氮杂螺[4.4]壬烷和 [4.5]癸烷-1,3-二酮衍生物的合成,探索它们对血清素 5-HT1A 和 5-HT2A 受体的亲和力。研究强调了酰胺片段和 4-芳基哌嗪部分之间的间隔物以及吡咯烷-2,5-二酮环 3 位上环烷基环的大小在决定与 5-HT1A/5-HT2A 受体相关的功能特性方面的重要性 (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006)。

抗菌和解毒应用: Ren 等人 (2009) 合成了一种新型的 N-卤胺前体,将其粘合到棉织物上,展示了其对金黄色葡萄球菌和大肠杆菌 O157:H7 的抗菌功效。该研究展示了该化合物在创建抗菌表面和在解毒应用中的潜力,强调了氯代衍生物在增强抗菌特性中的作用 (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009)。

抗惊厥特性: Obniska、Kamiński 和 Tatarczyńska (2006) 的研究合成了 2-氮杂螺[4.5]癸烷-1,3-二酮的衍生物,并评估了它们的抗惊厥和神经毒性特性。这项研究有助于了解抗惊厥活性的结构要求,为开发新的治疗剂提供了基础 (Obniska, Kamiński, & Tatarczyńska, 2006)。

作用机制

属性

IUPAC Name |

3-ethyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-2-18-12(19)14(16-13(18)20)5-8-17(9-6-14)23(21,22)11-4-3-7-15-10-11/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHONOGLBTONNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CN=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

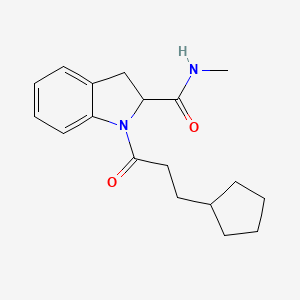

![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)

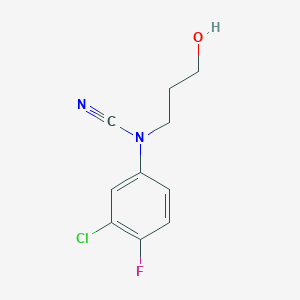

![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)

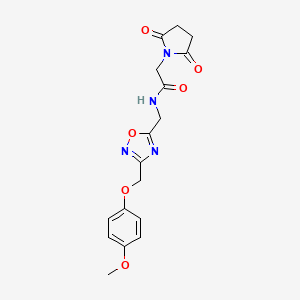

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)

![4-imino-N-[3-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2394225.png)

![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)

![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)

![4-Bromo-2-{[(4-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2394233.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)